5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine
Overview
Description
5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C8H6Cl2N4 and its molecular weight is 229.06. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition
5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine has been explored for its potential as a kinase inhibitor. A study by Havlícek et al. (2015) discussed the formation of a novel heteroaromatic compound during the chlorination of 5,7-dihydroxypyrazolo[4,3-d]pyrimidine, which was further modified to yield an analogue of roscovitine, a known cyclin-dependent kinase inhibitor (Havlícek et al., 2015).
Anticancer Potential
Pyrazolo[4,3-d]pyrimidines, a family to which this compound belongs, have demonstrated significant anticancer potential. Arias-Gómez et al. (2021) highlighted the enzymatic inhibitory activity and anticancer potential of these compounds, underlining their significance in drug design (Arias-Gómez et al., 2021).
Pharmaceutical Synthesis
This compound has been a key focus in pharmaceutical synthesis. Upadhya et al. (1986) discussed the synthesis of related pyrazolo[4,3-d]pyrimidine ribonucleosides, demonstrating the compound’s relevance in creating pharmaceutical agents (Upadhya et al., 1986).
Heterocyclic Chemistry
The compound is also important in heterocyclic chemistry. Sambaiah et al. (2019) described a new synthesis of pyrazolo[4,3-d]pyrimidines, demonstrating the compound's role in advancing this field (Sambaiah et al., 2019).
Mechanism of Action
Target of Action
The primary target of 5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound acts as a CDK2 inhibitor . It interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . This compound is designed to fit into the ATP adenine region of CDK2, retaining the main interactions of ATP at the kinase domain .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Properties
IUPAC Name |
5,7-dichloro-2-cyclopropylpyrazolo[4,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-7-6-5(11-8(10)12-7)3-14(13-6)4-1-2-4/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOPBSQPTHVAKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C3C(=N2)C(=NC(=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301204470 | |
Record name | 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301204470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-84-1 | |
Record name | 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301204470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.